molecular formula C4H8Cl2SSi B14401421 CID 78067131

CID 78067131

Cat. No.: B14401421
M. Wt: 187.16 g/mol
InChI Key: OSIFIHFGANPMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78067131 is a betulin-derived compound, structurally characterized by modifications to the triterpenoid backbone of betulin (CID 72326). Betulin derivatives are widely studied for their bioactivity, particularly as inhibitors in enzymatic and cellular assays .

Evidence from Figure 1(D) in a 2024 study highlights the isolation and quantification of this compound via vacuum distillation and GC-MS analysis, indicating its presence in specific fractions of a chemically complex mixture . Mass spectral data further confirm its molecular weight and fragmentation patterns, consistent with triterpenoid scaffolds .

Properties

Molecular Formula

C4H8Cl2SSi

Molecular Weight

187.16 g/mol

InChI

InChI=1S/C4H8Cl2SSi/c5-4(6)8-3-1-2-7/h4,7H,1-3H2

InChI Key

OSIFIHFGANPMEA-UHFFFAOYSA-N

Canonical SMILES

C(C[Si]C(Cl)Cl)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(DICHLOROMETHYL)SILYL]PROPANE-1-THIOL typically involves the reaction of dichloromethylsilane with propane-1-thiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of 3-[(DICHLOROMETHYL)SILYL]PROPANE-1-THIOL may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control systems ensures consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-[(DICHLOROMETHYL)SILYL]PROPANE-1-THIOL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(DICHLOROMETHYL)SILYL]PROPANE-1-THIOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(DICHLOROMETHYL)SILYL]PROPANE-1-THIOL involves its interaction with molecular targets through its thiol and dichloromethylsilyl groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The dichloromethylsilyl group can interact with various substrates, facilitating the formation of stable complexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

CID 78067131 belongs to the betulin triterpenoid family. Below is a systematic comparison with structurally and functionally related compounds, based on PubChem entries and research findings:

Table 1: Structural and Functional Comparison of Betulin Derivatives

Compound (CID) Core Structure Functional Groups Biological Activity Key Research Findings
This compound Triterpenoid Likely hydroxyl/ester Inhibitor (specificity undefined) Isolated via vacuum distillation; GC-MS validated
Betulin (72326) Lupane triterpenoid C-3, C-28 diol Anti-inflammatory, antiviral Base scaffold; low solubility limits bioavailability
Betulinic Acid (64971) Lupane triterpenoid C-3 hydroxyl, C-28 carboxylic acid Anticancer, HIV inhibitor Enhanced solubility and efficacy vs. betulin
Lupenone (92158) Lupane triterpenoid C-3 ketone Anti-diabetic, weak inhibitor Oxidized form; reduced polarity vs. betulin
3-O-Caffeoyl Betulin (10153267) Lupane triterpenoid C-3 caffeoyl ester Antioxidant, neuroprotective Esterification improves membrane permeability

Key Observations:

Structural Modifications: this compound is hypothesized to share the lupane skeleton but differs in functional groups compared to betulin (diol), betulinic acid (carboxylic acid), and 3-O-caffeoyl betulin (ester). These modifications influence solubility and target binding . Unlike lupenone (ketone group), this compound retains hydroxyl groups critical for hydrogen bonding in inhibition assays .

Functional Performance: Betulinic acid (CID 64971) outperforms betulin in therapeutic applications due to its carboxylic acid group, which enhances solubility and cellular uptake .

Analytical Data: this compound was identified using GC-MS, a method less commonly applied to betulin derivatives than LC-ESI-MS (used for ginsenosides in ). This highlights its unique physicochemical properties .

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